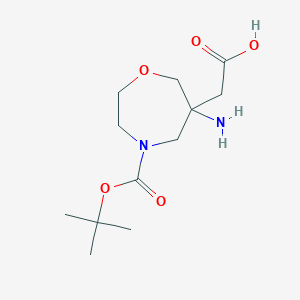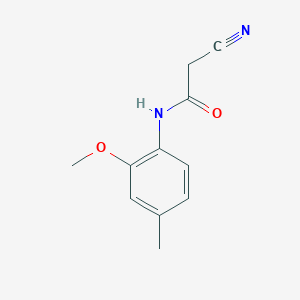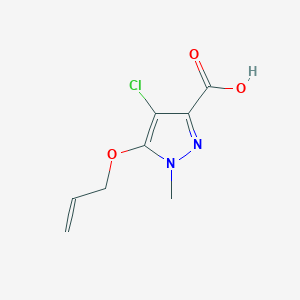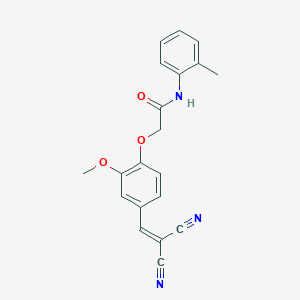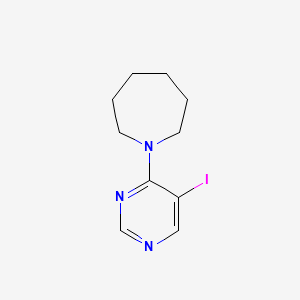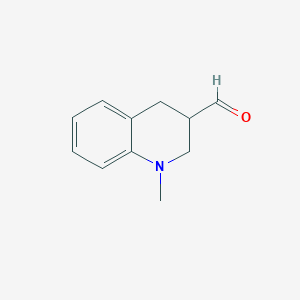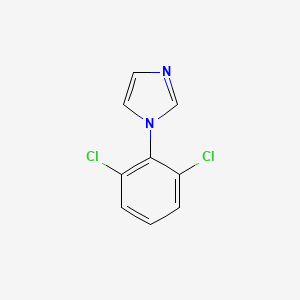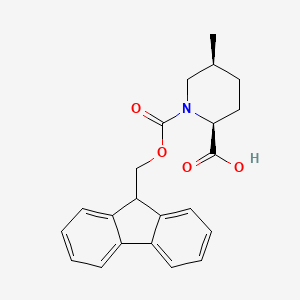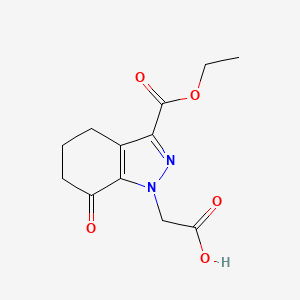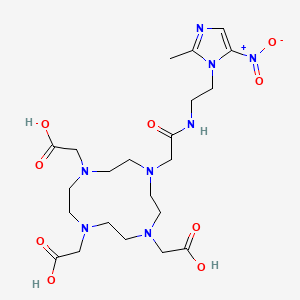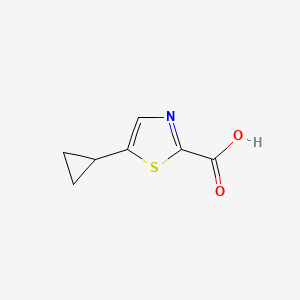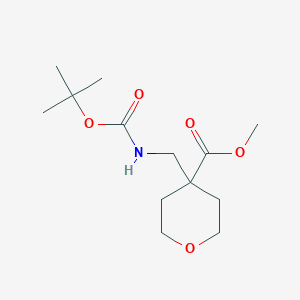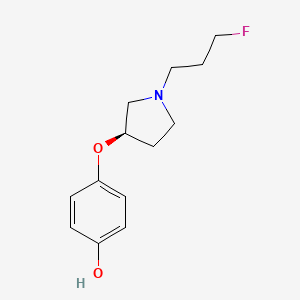
(R)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Fluoropropyl Group: This step often involves nucleophilic substitution reactions where a fluorinated alkyl halide reacts with the pyrrolidine ring.
Attachment of the Phenol Group: The final step involves the coupling of the pyrrolidine derivative with a phenol derivative, often through etherification reactions.
Industrial Production Methods
Industrial production of ®-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in ®-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under appropriate conditions, potentially affecting the pyrrolidine ring or the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions of fluorinated compounds with biological systems. Its fluoropropyl group can be particularly useful in imaging studies, such as positron emission tomography (PET).
Medicine
In medicine, ®-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may contribute to the performance of advanced materials in various applications.
Mechanism of Action
The mechanism of action of ®-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluoropropyl group may enhance its binding affinity and specificity. The pyrrolidine ring contributes to the overall stability and conformation of the compound, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- ®-4-((1-(3-Chloropropyl)pyrrolidin-3-yl)oxy)phenol
- ®-4-((1-(3-Bromopropyl)pyrrolidin-3-yl)oxy)phenol
- ®-4-((1-(3-Methylpropyl)pyrrolidin-3-yl)oxy)phenol
Uniqueness
Compared to its analogs, ®-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol stands out due to the presence of the fluorine atom. Fluorine is known for its ability to enhance the metabolic stability and binding affinity of compounds, making this compound particularly valuable in pharmaceutical and biological research.
Properties
Molecular Formula |
C13H18FNO2 |
|---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
4-[(3R)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenol |
InChI |
InChI=1S/C13H18FNO2/c14-7-1-8-15-9-6-13(10-15)17-12-4-2-11(16)3-5-12/h2-5,13,16H,1,6-10H2/t13-/m1/s1 |
InChI Key |
JZJMNNVYCARTNW-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1OC2=CC=C(C=C2)O)CCCF |
Canonical SMILES |
C1CN(CC1OC2=CC=C(C=C2)O)CCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


